molecular formula C6H18Cl2NiP2 B033502 Dichlorobis(trimethylphosphine)nickel(II) CAS No. 103421-62-1

Dichlorobis(trimethylphosphine)nickel(II)

Cat. No.: B033502
CAS No.: 103421-62-1
M. Wt: 281.75 g/mol
InChI Key: KYHNNWWCXIOTKC-UHFFFAOYSA-L
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Description

Dichlorobis(trimethylphosphine)nickel(II) is an organometallic compound with the chemical formula C6H18Cl2NiP2. It is a coordination complex where a nickel(II) ion is bonded to two chloride ions and two trimethylphosphine ligands. This compound is known for its role as a catalyst in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(trimethylphosphine)nickel(II) can be synthesized by reacting nickel(II) chloride with trimethylphosphine in an appropriate solvent. The reaction typically proceeds as follows:

NiCl2+2P(CH3)3NiCl2(P(CH3)3)2\text{NiCl}_2 + 2 \text{P(CH}_3\text{)}_3 \rightarrow \text{NiCl}_2(\text{P(CH}_3\text{)}_3)_2 NiCl2​+2P(CH3​)3​→NiCl2​(P(CH3​)3​)2​

The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel complex. Common solvents used include tetrahydrofuran or dichloromethane.

Industrial Production Methods

Industrial production of dichlorobis(trimethylphosphine)nickel(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(trimethylphosphine)nickel(II) undergoes various types of chemical reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.

    Reductive Elimination: This reaction is the reverse of oxidative addition, where a molecule is eliminated from the nickel center, reducing its oxidation state.

    Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the complex.

Common Reagents and Conditions

    Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reductive Elimination: This reaction often requires heating and the presence of a reducing agent.

    Substitution: Ligand substitution reactions can be carried out using various phosphine ligands under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an alkyl halide can produce a nickel-alkyl complex, while substitution with a different phosphine ligand can yield a new nickel-phosphine complex.

Scientific Research Applications

Dichlorobis(trimethylphosphine)nickel(II) has several scientific research applications:

    Catalysis: It is widely used as a catalyst in organic synthesis reactions, including cross-coupling reactions, cycloadditions, and borylation reactions.

    Material Science: The compound is used in the preparation of nickel-containing materials with specific properties.

    Medicinal Chemistry:

    Industrial Chemistry: It is used in various industrial processes to facilitate chemical transformations.

Mechanism of Action

The mechanism of action of dichlorobis(trimethylphosphine)nickel(II) involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The nickel center can undergo changes in oxidation state, allowing it to participate in oxidative addition and reductive elimination reactions. The trimethylphosphine ligands stabilize the nickel center and influence its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(triphenylphosphine)nickel(II): This compound has triphenylphosphine ligands instead of trimethylphosphine. It is also used as a catalyst in organic synthesis.

    Dibromobis(trimethylphosphine)nickel(II): Similar to dichlorobis(trimethylphosphine)nickel(II), but with bromide ions instead of chloride ions.

    Bis(tricyclohexylphosphine)nickel(II) dichloride: This compound has tricyclohexylphosphine ligands and is used in different catalytic applications.

Uniqueness

Dichlorobis(trimethylphosphine)nickel(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other nickel complexes. The trimethylphosphine ligands are smaller and more electron-donating than triphenylphosphine, leading to different catalytic properties and applications.

Properties

IUPAC Name

dichloronickel;trimethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHNNWWCXIOTKC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C.CP(C)C.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103421-62-1
Record name (SP-4-2)-Dichlorobis(trimethylphosphine)nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103421-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40455934
Record name Dichlorobis(trimethylphosphine)nickel(II)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19232-05-4
Record name Dichlorobis(trimethylphosphine)nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19232-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorobis(trimethylphosphine)nickel(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(trimethylphosphine)nickel(II)
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